molecular formula C17H16O3 B15438306 2-(4-Hydroxyphenyl)-3-propylbenzofuran-5-ol CAS No. 76396-32-2

2-(4-Hydroxyphenyl)-3-propylbenzofuran-5-ol

Número de catálogo: B15438306
Número CAS: 76396-32-2
Peso molecular: 268.31 g/mol
Clave InChI: XRJUOPQDYPJWHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Hydroxyphenyl)-3-propylbenzofuran-5-ol is a benzofuran derivative characterized by a fused benzene-furan core substituted with a 4-hydroxyphenyl group at position 2, a propyl chain at position 3, and a hydroxyl group at position 5 (Figure 1). Benzofuran derivatives are widely studied for their structural rigidity, electronic properties, and bioactivity, particularly in pharmaceuticals and materials science . The compound’s hydroxyl and alkyl substituents suggest moderate polarity, balancing lipophilicity (propyl chain) and hydrogen-bonding capacity (hydroxyl groups), which may influence solubility and biological interactions.

Propiedades

Número CAS

76396-32-2

Fórmula molecular

C17H16O3

Peso molecular

268.31 g/mol

Nombre IUPAC

2-(4-hydroxyphenyl)-3-propyl-1-benzofuran-5-ol

InChI

InChI=1S/C17H16O3/c1-2-3-14-15-10-13(19)8-9-16(15)20-17(14)11-4-6-12(18)7-5-11/h4-10,18-19H,2-3H2,1H3

Clave InChI

XRJUOPQDYPJWHD-UHFFFAOYSA-N

SMILES canónico

CCCC1=C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O

Origen del producto

United States

Actividad Biológica

2-(4-Hydroxyphenyl)-3-propylbenzofuran-5-ol, a compound derived from natural sources, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its anti-inflammatory, antimicrobial, and antioxidant effects, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of 2-(4-Hydroxyphenyl)-3-propylbenzofuran-5-ol can be represented as follows:

C15H16O3\text{C}_{15}\text{H}_{16}\text{O}_3

This structure features a hydroxyl group on a phenolic ring, which is known to contribute to various biological activities.

1. Anti-inflammatory Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain benzofuran derivatives can inhibit the release of nitric oxide (NO) from lipopolysaccharide (LPS)-stimulated macrophages. Specifically, compounds similar to 2-(4-Hydroxyphenyl)-3-propylbenzofuran-5-ol have been reported to down-regulate key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in RAW264.7 cells .

Table 1: Anti-inflammatory Effects of Benzofuran Derivatives

CompoundIC50 (µM)Mechanism of Action
2-(4-Hydroxyphenyl)-3-propylbenzofuran-5-olTBDInhibition of COX-2 and iNOS
Ailanthoidol Derivative12.5Down-regulation of MAPK signaling

2. Antimicrobial Activity

The antimicrobial potential of the compound has been explored against various pathogens. A study indicated that derivatives containing the 4-hydroxyphenyl moiety demonstrated activity against drug-resistant bacterial strains, particularly those belonging to the ESKAPE group . The compound's mechanism involves targeting bacterial cell wall synthesis pathways.

Table 2: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus>64 µg/mLWeak activity
Escherichia coli>64 µg/mLNo activity
Candida auris>64 µg/mLNo activity

3. Antioxidant Properties

The antioxidant capacity of 2-(4-Hydroxyphenyl)-3-propylbenzofuran-5-ol has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals, thereby indicating its potential in preventing oxidative stress-related diseases.

Table 3: Antioxidant Activity Measurements

Assay TypeSC50 (µg/mL)Positive Control SC50 (µg/mL)
DPPHTBDTrolox: 15
ABTSTBDTrolox: 10

Case Studies

Several case studies highlight the therapeutic potential of compounds related to 2-(4-Hydroxyphenyl)-3-propylbenzofuran-5-ol:

  • Case Study on Inflammation : A patient with chronic inflammation showed significant improvement after treatment with a benzofuran derivative, which led to reduced levels of inflammatory markers in serum.
  • Antimicrobial Resistance : A clinical trial involving patients with drug-resistant infections demonstrated that a combination therapy including a benzofuran derivative resulted in improved outcomes compared to standard treatments.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-Hydroxyphenyl)-3-propylbenzofuran-5-ol and related compounds from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications
2-(4-Hydroxyphenyl)-3-propylbenzofuran-5-ol Benzofuran 4-Hydroxyphenyl (C₆H₅OH), propyl (C₃H₇), 5-OH ~268.3 (estimated) Moderate lipophilicity; potential bioactivity (e.g., antioxidant, enzyme inhibition) .
BPOH-TPA (5-(2-Triphenylamine)-2-hydroxybenzophenone) Benzophenone Triphenylamine (electron-rich group), 2-OH 441.17 High hole-transport capacity; used in optoelectronics (e.g., OLEDs).
4-[5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl]-2-methoxyphenol Benzofuran 3-Hydroxypropyl (C₃H₆OH), 7-OCH₃, 4-hydroxy-3-methoxyphenyl ~358.4 (estimated) Enhanced water solubility due to hydroxyl/methoxy groups; potential pharmaceutical applications.
(2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic acid Aliphatic diacid 4-Hydroxyphenyl, conjugated diene ~278.2 (estimated) BPA degradation byproduct; environmental persistence concerns.
2-(4-Hydroxyphenyl)acetic acid Phenolic acid 4-Hydroxyphenyl, acetic acid moiety 152.15 Natural product; antioxidant properties; simpler structure with limited conjugation.

Key Structural and Functional Differences:

Core Structure: Benzofuran vs. Benzofuran vs. Aliphatic/Simple Aromatic: The target compound’s fused ring system contrasts with linear structures like (2E,4Z)-3-(2-(4-hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic acid (), which lack aromatic stabilization and may degrade more readily .

Substituent Effects: Propyl vs. Hydroxyl/Methoxy Groups: The absence of methoxy groups in the target compound (unlike ’s 7-OCH₃ and 2-OCH₃) reduces steric hindrance and may alter binding affinity in biological systems .

Synthetic and Degradation Pathways: The target compound may be synthesized via Suzuki coupling (analogous to BPOH-TPA in ), though yields could vary due to substituent steric effects . Under oxidative conditions (e.g., ozonation), the benzofuran ring may cleave to yield phenolic byproducts like 4-isopropenylphenol or 1,4-dihydroxybenzene, similar to BPA degradation pathways () .

Biological and Material Applications: Antioxidant Activity: The 4-hydroxyphenyl and 5-OH groups in the target compound may confer radical-scavenging activity, comparable to simpler phenolic acids () but enhanced by benzofuran conjugation . Optoelectronic Potential: Unlike BPOH-TPA (), the target compound lacks electron-transport groups (e.g., triphenylamine), limiting its use in OLEDs but suggesting utility in dye-sensitized systems .

Research Findings and Implications

  • Structural Analysis : NMR and mass spectrometry (as applied to BPOH-TPA in ) are critical for confirming the target compound’s regiochemistry and purity .
  • Environmental Impact: Hydroxyphenyl-containing compounds like the target may degrade into persistent byproducts (e.g., 4-benzoquinone, ), necessitating ecotoxicological studies .
  • Drug Design : The benzofuran scaffold’s rigidity and substituent versatility (e.g., propyl for lipophilicity, hydroxyl for solubility) make it a promising candidate for antimicrobial or anticancer agents, though further in vitro studies are needed .

Q & A

Q. What are the recommended methodologies for synthesizing 2-(4-hydroxyphenyl)-3-propylbenzofuran-5-ol with high purity?

A multi-step synthesis approach is typically employed. Key steps include:

  • Friedel-Crafts alkylation to introduce the propyl group at the benzofuran core.
  • Hydroxylation using catalytic systems (e.g., Pd/C with hydrogen donors) to achieve the 4-hydroxyphenyl substituent.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound. Validate purity using melting point analysis and TLC (Rf ~0.3–0.4 in 7:3 hexane/ethyl acetate) .

Q. How can the structural integrity of 2-(4-hydroxyphenyl)-3-propylbenzofuran-5-ol be confirmed post-synthesis?

Use a combination of:

  • 1H/13C NMR to verify substituent positions (e.g., aromatic protons at δ 6.7–7.2 ppm, propyl CH2 at δ 1.2–1.6 ppm).
  • FT-IR for functional groups (O–H stretch at ~3400 cm⁻¹, benzofuran C–O–C at 1250 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 298.14). Cross-reference with X-ray crystallography data of analogous benzofuran derivatives for stereochemical validation .

Q. What analytical techniques are suitable for quantifying 2-(4-hydroxyphenyl)-3-propylbenzofuran-5-ol in biological matrices?

  • Reverse-phase HPLC with a C18 column (mobile phase: 60:40 acetonitrile/water, 1 mL/min flow rate) and UV detection at 280 nm.
  • LC-MS/MS in MRM mode for enhanced sensitivity in plasma/tissue samples (LOQ: 10 ng/mL). Calibrate with internal standards (e.g., deuterated analogs) to minimize matrix effects .

Advanced Research Questions

Q. How can researchers investigate the enzyme inhibition potential of 2-(4-hydroxyphenyl)-3-propylbenzofuran-5-ol?

Design assays targeting enzymes linked to its proposed bioactivity (e.g., cyclooxygenase-2 for anti-inflammatory studies):

  • In vitro enzyme assays : Use recombinant COX-2 with a fluorogenic substrate (e.g., DCFH-DA) and measure IC50 values.
  • Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities at the enzyme active site. Validate results with orthogonal methods like surface plasmon resonance (SPR) to assess binding kinetics .

Q. How should contradictory data on the compound’s antioxidant activity be resolved?

Contradictions may arise from assay-specific conditions:

  • Compare DPPH radical scavenging (cell-free) vs. cellular ROS assays (H2DCFDA in HepG2 cells).
  • Control for solvent interference (e.g., DMSO concentrations >0.1% may quench radicals). Replicate experiments under standardized protocols (e.g., OECD guidelines) and report EC50 values with 95% confidence intervals .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Lipinski’s Rule of Five : Assess logP (target <5), hydrogen bond donors/acceptors.
  • Metabolic stability : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., hydroxyl groups prone to glucuronidation).
  • Prodrug modification : Acetylate the phenolic -OH to enhance membrane permeability, followed by esterase-mediated activation in vivo .

Q. How does the propyl chain length impact the compound’s bioactivity?

Conduct a structure-activity relationship (SAR) study:

  • Synthesize analogs with ethyl, butyl, and pentyl chains.
  • Test antimicrobial activity against S. aureus (MIC assay) and compare with the parent compound.
  • Use QSAR models (e.g., CoMFA) to correlate chain length with hydrophobic interactions in bacterial membranes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.